molecular formula C7H6N4 B2779417 1-Ethyl-1H-imidazole-4,5-dicarbonitrile CAS No. 133123-67-8

1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B2779417
CAS No.: 133123-67-8
M. Wt: 146.153
InChI Key: RAFSTXGDSLCINC-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula C7H6N4 It is characterized by the presence of an imidazole ring substituted with ethyl and dicarbonitrile groups

Mechanism of Action

Mode of Action

It’s known that imidazole derivatives often interact with their targets via hydrogen bonding, given the presence of the imidazole ring .

Biochemical Pathways

The specific biochemical pathways affected by 1-Ethyl-1H-imidazole-4,5-dicarbonitrile are currently unknown. Imidazole derivatives are known to be involved in a variety of biological processes, but further studies are needed to elucidate the specific pathways affected by this compound .

Pharmacokinetics

The compound is very soluble, which may influence its distribution and excretion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity. For this compound, it is recommended to be stored in a dry room at normal temperature , suggesting that moisture and high temperatures may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile can be synthesized through the reaction of 1-ethylimidazole with cyanogen bromide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and is carried out at room temperature. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; room temperature.

    Reduction: Lithium aluminum hydride; reflux conditions.

    Substitution: Amines, thiols; solvent such as acetonitrile; room temperature.

Major Products Formed:

  • Oxidized imidazole derivatives.
  • Reduced imidazole compounds.
  • Substituted imidazole derivatives with various functional groups.

Comparison with Similar Compounds

1-Ethyl-1H-imidazole-4,5-dicarbonitrile can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-ethylimidazole-4,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-11-5-10-6(3-8)7(11)4-9/h5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFSTXGDSLCINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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